molecular formula C11H9I B3178066 1-Iodo-2-methylnaphthalene CAS No. 36374-82-0

1-Iodo-2-methylnaphthalene

Cat. No.: B3178066
CAS No.: 36374-82-0
M. Wt: 268.09 g/mol
InChI Key: CNBKZIZVMQYNMU-UHFFFAOYSA-N
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Description

1-Iodo-2-methylnaphthalene is a chemical compound with the linear formula C11H9IO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H9IO . It has a molecular weight of 284.098 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 284.098 . Its melting point is between 86-90 degrees Celsius .

Scientific Research Applications

Laser-Induced Fluorescence in IC Engines

1-Iodo-2-methylnaphthalene derivatives like 1-methylnaphthalene (1-MN) are utilized in laser-induced fluorescence (LIF) for imaging mixture formation and temperature distributions in internal combustion engines. This application helps in analyzing fuel combustion processes and optimizing engine performance. A study demonstrates the use of 1-MN in supercontinuum laser absorption spectroscopy for this purpose, highlighting its significance in engine diagnostics and research (Fendt et al., 2020).

Chemical Kinetics and Oxidation Studies

Research on the oxidation of 1-methylnaphthalene derivatives in various environments, such as jet stirred reactors, helps in understanding their chemical kinetics. This knowledge is crucial for industrial processes like fuel refining and chemical synthesis. An example is the study of 1-MN's oxidation, revealing insights into reaction mechanisms and intermediate compounds formation (Mati et al., 2007).

Pyrolysis Mechanisms

Investigating the thermal decomposition of compounds like 1-methylnaphthalene in batch reactors contributes to the understanding of pyrolysis processes. This research is significant for industries related to energy and fuels, as it helps in optimizing fuel production and understanding the formation of byproducts (Leininger et al., 2006).

Hydrogenation Processes

The hydrogenation of 1-methylnaphthalene derivatives is studied to improve chemical processes like the production of methyldecalins. These studies contribute to enhancing yields and efficiencies in chemical manufacturing (Demirel & Wiser, 1996).

Fuel Decay and Combustion Analysis

Understanding the decay routes of fuels like 1-methylnaphthalene during high-temperature oxidation is vital for developing efficient combustion processes in industries like automotive and aerospace (Shaddix et al., 1997).

Molecular Structure Studies in Liquid State

Research on the molecular structure of liquid 1-methylnaphthalene helps in understanding its physical and chemical properties. Such studies are beneficial in developing applications in materials science and nanotechnology (Drozdowski, 2002).

Autoignition Characteristics in Surrogate Fuels

The study of 1-methylnaphthalene's ignition characteristics in engines using surrogate fuels provides insights for developing more efficient and cleaner-burning fuel formulations (Kukkadapu & Sung, 2017).

Safety and Hazards

While specific safety and hazard information for 1-Iodo-2-methylnaphthalene was not found, it’s important to handle all chemical substances with care. Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

As 1-Iodo-2-methylnaphthalene is a part of a collection of rare and unique chemicals provided to early discovery researchers , it could potentially be used in various areas of research and development in the future.

Properties

IUPAC Name

1-iodo-2-methylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKZIZVMQYNMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50466990
Record name 1-Iodo-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36374-82-0
Record name 1-Iodo-2-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50466990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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